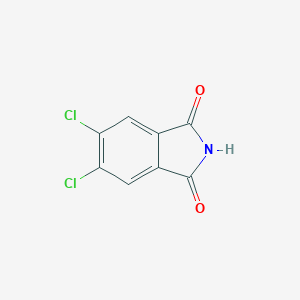

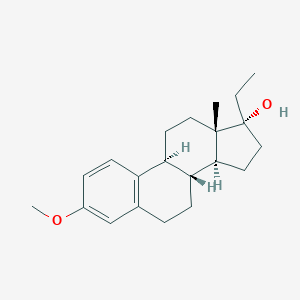

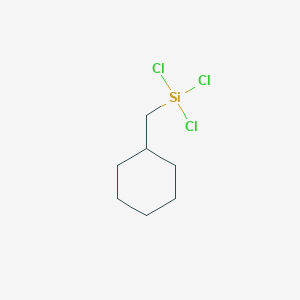

![molecular formula C11H12N2O2 B101928 7-甲基吡唑并[1,5-a]吡啶-3-羧酸乙酯 CAS No. 16205-45-1](/img/structure/B101928.png)

7-甲基吡唑并[1,5-a]吡啶-3-羧酸乙酯

描述

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds, specifically the pyrazolopyridine derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives involves various strategies. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides was achieved by first preparing methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate and then treating it with POCl3 to give a reactive chloro derivative, which was further reacted with amines and other reagents to yield the corresponding 7-substituted derivatives . Similarly, the synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines was carried out through a three-component reaction involving aminoazoles, acetoacetic ester, and aldehydes . These methods demonstrate the versatility in synthesizing pyrazolopyridine derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as IR spectroscopy and PMR spectrometry . In some cases, the structure is further confirmed by independent synthesis and 13C NMR spectroscopy . These techniques ensure the accurate identification of the synthesized molecules and their structural integrity.

Chemical Reactions Analysis

Pyrazolopyridine derivatives undergo various chemical reactions. For example, 2-hydroxypyrazolo[1,5-a]pyridine was shown to undergo nitrosation, nitration, and bromination at the C-3 position. It also reacted with diazomethane and dimethyl sulfate to give methoxypyrazolo[1,5-a]pyridine and other methylated products . The reactivity of these compounds is influenced by the presence of functional groups and the specific conditions employed during the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as aryl or heteryl groups can affect the antimicrobial activity of these compounds . The solubility, melting points, and stability of these compounds can vary significantly based on their specific substituents and structural conformations. These properties are crucial for their potential applications in pharmaceuticals and as intermediates in chemical syntheses.

科学研究应用

反应性和衍生物合成

7-甲基吡唑并[1,5-a]吡啶-3-羧酸乙酯参与了多种杂环化合物的合成。例如,它用于制备吡唑并[1,5-a]吡啶并[3,4-e]嘧啶-6-酮,其通过与乙酸铵反应获得。此过程还涉及带有 2-羟基的化合物中的 O-烷基化 (Bruni 等,1994)。

黄嘌呤和异鸟嘌呤类似物的合成

它用于合成黄嘌呤和异鸟嘌呤类似物,例如 4,6-二羟基-1-甲基吡唑并[3,4-b]吡啶和 4-氨基-6-羟基-1-甲基吡唑并[3,4-b]吡啶。这些化合物分别衍生自 5-氨基-1-甲基吡唑-4-羧酸乙酯和 5-氨基-1-甲基吡唑-4-腈 (Schneller & Moore,1978)。

化学结构研究

已经对 7-甲基吡唑并[1,5-a]吡啶-3-羧酸乙酯的衍生物进行了深入的化学结构研究。这些研究通常涉及复杂的反应和使用 13C NMR 光谱等技术来确定所得化合物的结构,如 Chimichi 等人的工作中所见 (1993)。

吡唑并[3,4-b]吡啶的合成

该化合物在吡唑并[3,4-b]吡啶的合成中发挥作用,吡唑并[3,4-b]吡啶经过不同的化学反应进一步改性以产生各种衍生物,例如腈中间体、酰亚胺和酰胺 (Tsizorik 等,2020)。

安全和危害

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

作用机制

Target of Action

The primary targets of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate are currently unknown. This compound is a specialty product for proteomics research , and its specific targets within the proteome are still being investigated.

Mode of Action

It’s known that this compound interacts with its targets in a way that leads to changes in cellular processes .

Biochemical Pathways

As a proteomics research compound, it’s likely that it affects multiple pathways related to protein synthesis, modification, and degradation .

Pharmacokinetics

As a research compound, its bioavailability and pharmacokinetic profile are likely to be dependent on the specific experimental conditions .

Result of Action

It’s known that this compound can influence cellular processes, potentially leading to changes in cell behavior .

属性

IUPAC Name |

ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-8(2)5-4-6-10(9)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBRIZZPBNROSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=C(N2N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599747 | |

| Record name | Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |

CAS RN |

16205-45-1 | |

| Record name | Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

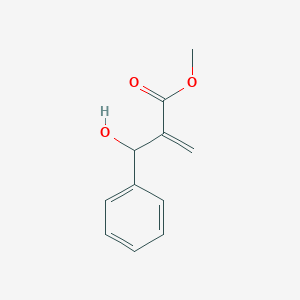

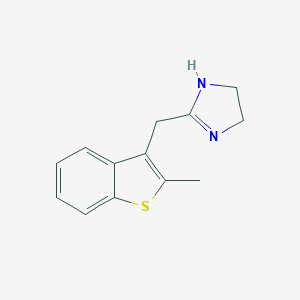

![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)

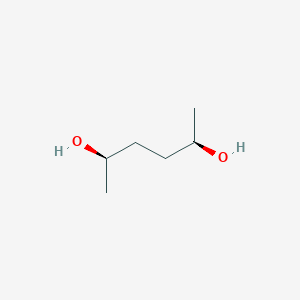

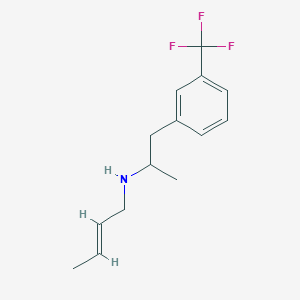

![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)